molecular formula C15H24N4O2 B1345292 tert-Butyl 4-[4-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate CAS No. 910036-87-2

tert-Butyl 4-[4-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate

Cat. No.: B1345292
CAS No.: 910036-87-2
M. Wt: 292.38 g/mol
InChI Key: FOCCRLWIOGAIGE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-[4-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate typically involves the reaction of 4-(aminomethyl)pyridine with tert-butyl 4-piperazinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing production costs and environmental impact. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-[4-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in various functionalized derivatives of the original compound .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-[4-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its ability to interact with specific biological targets makes it valuable for investigating biochemical pathways and mechanisms .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a precursor for the development of drugs targeting various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl 4-[4-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-[4-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate is unique due to the presence of both a pyridine ring and a piperazine ring in its structure. This combination imparts distinct chemical properties, such as enhanced reactivity and binding affinity, which are not commonly found in similar compounds .

Properties

IUPAC Name

tert-butyl 4-[4-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-10-12(11-16)4-5-17-13/h4-5,10H,6-9,11,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCCRLWIOGAIGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640227
Record name tert-Butyl 4-[4-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910036-87-2
Record name tert-Butyl 4-[4-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-[4-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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